molecular formula C18H19NO3 B11103225 Ethyl [(1,2-diphenylethyl)amino](oxo)acetate

Ethyl [(1,2-diphenylethyl)amino](oxo)acetate

Cat. No.: B11103225
M. Wt: 297.3 g/mol
InChI Key: SNLUJTGYMDEEFV-UHFFFAOYSA-N
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Description

ETHYL 2-[(1,2-DIPHENYLETHYL)AMINO]-2-OXOACETATE is a chemical compound with a complex structure that includes both ethyl and diphenylethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(1,2-DIPHENYLETHYL)AMINO]-2-OXOACETATE typically involves the reaction of ethyl oxalyl chloride with 1,2-diphenylethylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of ETHYL 2-[(1,2-DIPHENYLETHYL)AMINO]-2-OXOACETATE may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(1,2-DIPHENYLETHYL)AMINO]-2-OXOACETATE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

Scientific Research Applications

ETHYL 2-[(1,2-DIPHENYLETHYL)AMINO]-2-OXOACETATE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 2-[(1,2-DIPHENYLETHYL)AMINO]-2-OXOACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-[(1,2-DIPHENYLETHYL)AMINO]-2-OXOACETATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry.

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

ethyl 2-(1,2-diphenylethylamino)-2-oxoacetate

InChI

InChI=1S/C18H19NO3/c1-2-22-18(21)17(20)19-16(15-11-7-4-8-12-15)13-14-9-5-3-6-10-14/h3-12,16H,2,13H2,1H3,(H,19,20)

InChI Key

SNLUJTGYMDEEFV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC(CC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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